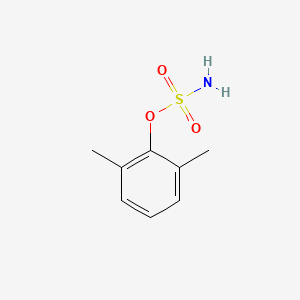

2,6-Dimethylphenyl sulfamate

Description

Structure

3D Structure

Properties

CAS No. |

26137-70-2 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) sulfamate |

InChI |

InChI=1S/C8H11NO3S/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |

InChI Key |

GSZDEVMUVFEQJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylphenyl Sulfamate and Analogous Aryl Sulfamates

Established Synthetic Routes to Aryl Sulfamates from Phenolic Precursors

The most common and well-established method for synthesizing aryl sulfamates is through the reaction of a phenol (B47542) with a sulfamoylating agent, such as sulfamoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid that is produced as a byproduct.

One approach involves the use of tributylsulfoammonium betaine (TBSAB) as a mild reagent for the O-sulfation of phenols. mdpi.com This method is part of a one-pot sulfamation and thermal sulfonation reaction that has been developed for a range of phenolic and heterocyclic scaffolds, achieving high conversions. mdpi.comnih.gov For example, a sulfonated version of the anesthetic propofol was synthesized in 88% yield using this methodology. mdpi.comnih.gov

Another established route utilizes electron-deficient aryl sulfamates as activated group transfer reagents for the sulfamoylation of alcohols, catalyzed by N-methylimidazole. The aryl sulfamate (B1201201) donors in this reaction are stable, crystalline solids that can be readily prepared on a large scale. organic-chemistry.org Hexafluoroisopropyl sulfamate is another bench-stable solid that reacts with a variety of phenols under mild conditions to produce the corresponding sulfamates. organic-chemistry.org The primary byproduct of this reaction is hexafluoroisopropanol, which often allows for simple product isolation. organic-chemistry.org

Synthesis of Substituted Aryl Sulfamates, including Sterically Hindered Derivatives

Synthesizing substituted aryl sulfamates, especially those with bulky groups on the aromatic ring like 2,6-dimethylphenyl sulfamate, can be challenging due to steric hindrance. This hindrance can slow down or prevent the reaction between the phenolic hydroxyl group and the sulfamoylating agent.

Despite these challenges, methods have been developed to successfully synthesize sterically hindered aryl sulfamates. For instance, the reaction is not sensitive to sterics, as even the highly sterically demanding 2,6-dimethylphenyl iodide can be used as a precursor in related sulfur-arylation reactions to form N-acylsulfenamides, providing the desired product in a 74% yield. nih.gov This suggests that with the appropriate choice of reagents and reaction conditions, the steric hindrance of the 2,6-dimethylphenyl group can be overcome.

The following table provides examples of reaction yields for the synthesis of various substituted N-acylsulfenamides from aryl iodides, which demonstrates the tolerance for sterically demanding substrates.

| Aryl Iodide | Product Yield (%) |

| 4-Iodoacetophenone | 81 |

| 4-Iodobenzonitrile | 78 |

| 4-Iodobenzaldehyde | 75 |

| 2,6-Dimethylphenyl iodide | 74 |

| 2-Iodopyridine | 78 |

| 2-Iodothiophene | 81 |

Preparation of N-Protected this compound Derivatives

In many synthetic applications, it is advantageous to have a protecting group on the nitrogen atom of the sulfamate. This allows for chemical modifications at other positions of the molecule without affecting the sulfamate group. The introduction of these N-protecting groups is typically accomplished by using an N-substituted sulfamoyl chloride during the synthesis.

While direct examples for the N-protection of this compound are not detailed in the provided search results, the synthesis of N-aryl sulfamides, which are structurally related, has been achieved through various catalytic methods. For example, a dual-catalytic system of nickel and a photoexcitable iridium complex can be used for the N-arylation of sulfamides with aryl bromides at room temperature. chemrxiv.orgorganic-chemistry.org This method is compatible with a range of functional groups, including aryl boronic esters and aryl chlorides. chemrxiv.orgorganic-chemistry.org Such catalytic systems could potentially be adapted for the N-arylation of this compound to introduce various N-aryl protecting or functional groups.

The following table lists some of the key reagents used in the synthesis of aryl sulfamates and related compounds.

| Reagent | Function |

| Tributylsulfoammonium betaine (TBSAB) | Mild O-sulfation reagent mdpi.com |

| N-Methylimidazole | Catalyst for alcohol sulfamoylation organic-chemistry.org |

| Hexafluoroisopropyl sulfamate | Bench-stable sulfamoylating agent organic-chemistry.org |

| [Ir(ppy)₂(dtbbpy)]PF₆ / NiBr₂·glyme | Dual catalyst system for N-arylation organic-chemistry.org |

Reactivity and Transformational Chemistry of 2,6 Dimethylphenyl Sulfamate

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials.

While nickel catalysis has been more commonly reported for the amination of aryl sulfamates, recent advancements have established palladium-based systems as highly effective catalysts for this transformation. nih.govus.es

A significant breakthrough in the palladium-catalyzed amination of aryl sulfamates involves the use of N-methyl-2-aminobiphenyl palladacycle precatalysts. nih.govacs.org These catalysts, when supported by sterically demanding phosphine (B1218219) ligands such as PCyp₂ArXyl₂ (where Cyp is cyclopentyl and ArXyl₂ is 2,6-bis(2,6-dimethylphenyl)phenyl), have demonstrated exceptional efficiency. researchgate.netnih.govacs.org The development of these palladacycles has expanded the scope of electrophiles suitable for Buchwald-Hartwig amination to include challenging aryl sulfamates. nih.govacs.org The activation of this precatalyst in the presence of a base is advantageous as it releases N-methyl carbazole, a byproduct that does not impede the catalytic cycle. nih.gov

The palladium-catalyzed methodology exhibits a broad scope with respect to the nitrogen nucleophile. nih.govacs.org It facilitates the C-N coupling of aryl sulfamates with a wide variety of nitrogen-containing compounds. researchgate.netnih.govus.esacs.orgacs.org This includes:

Anilines: A range of substituted anilines can be effectively arylated.

Primary and Secondary Alkyl Amines: Both cyclic and acyclic aliphatic amines are suitable coupling partners. nih.govacs.org This is a notable advantage, as primary aliphatic amines had not been previously successful in nickel-catalyzed aminations of aryl sulfamates. nih.gov

Heteroaryl Amines and N-Heterocycles: The protocol has been successfully applied to the N-arylation of various heterocycles, including pyrrole, pyrazole, and carbazole. acs.org Chemoselective N-arylation of indoles has also been achieved with high efficiency. acs.org

Primary Amides: Despite being challenging substrates due to their lower nucleophilicity, primary amides have been successfully coupled using this catalytic system. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Amination of Aryl Sulfamates with Various Nitrogen Nucleophiles

| Aryl Sulfamate (B1201201) | Nitrogen Nucleophile | Product | Yield (%) |

| Naphthalen-1-yl dimethylsulfamate | Aniline | N-Phenylnaphthalen-1-amine | 97 |

| Naphthalen-2-yl sulfamate | Pyrrole | 1-(Naphthalen-2-yl)-1H-pyrrole | High |

| Naphthalen-2-yl sulfamate | Pyrazole | 1-(Naphthalen-2-yl)-1H-pyrazole | High |

| Naphthalen-2-yl sulfamate | Carbazole | 9-(Naphthalen-2-yl)-9H-carbazole | Moderate |

This table is generated based on data reported in the cited literature. nih.govacs.org

The choice of solvent plays a critical role in the efficiency of the palladium-catalyzed C-N coupling of aryl sulfamates. nih.govacs.org While solvents like toluene (B28343) and DMF result in lower conversions, the use of polar protic solvents is crucial for achieving high yields. nih.govacs.org Specifically, a mixture of tert-butanol (B103910) (tBuOH) and water has been identified as the optimal solvent system. nih.govacs.org The addition of water has been shown to enhance the rate of amination. nih.govacs.org A 1:1 mixture of tBuOH and water was found to be essential for driving the reaction to completion, leading to significantly higher product yields. nih.govacs.org Computational studies suggest that in this polar protic medium, the C-N coupling proceeds through a cationic pathway, with the oxidative addition of the aryl sulfamate being the rate-determining step. researchgate.netnih.govus.esacs.orgacs.org

Nickel-catalyzed cross-coupling reactions have been a primary method for the amination of aryl O-sulfamates. nih.gov These reactions are effective for a range of sulfamate and amine coupling partners. nih.gov The scope of these reactions includes both cyclic and acyclic secondary amines, as well as various anilines, including sterically hindered ones like 2,6-dimethylaniline. nih.gov The reactions are typically carried out using a nickel catalyst, such as [Ni(cod)₂], in the presence of an N-heterocyclic carbene (NHC) ligand and a base like sodium tert-butoxide. nih.gov This methodology has proven valuable for synthesizing polysubstituted aryl amines. nih.gov

Palladium-Catalyzed Amination of Aryl Sulfamates

Carbon-Carbon (C-C) Cross-Coupling Reactions

In addition to C-N bond formation, aryl sulfamates, including by extension 2,6-dimethylphenyl sulfamate, can participate in nickel-catalyzed carbon-carbon bond-forming reactions. One such example is the Heck reaction, where aryl sulfamates can serve as aryl electrophiles to couple with cycloalkenes. sioc-journal.cn This transformation is typically catalyzed by a nickel(II) species, such as NiBr₂·DME, in the presence of a phosphine ligand like 1,2-bis(2,5-diphenylphospholano)ethane (PhBPE) and a reducing agent like zinc dust. sioc-journal.cn The reaction proceeds in a polar aprotic solvent such as N,N-dimethylformamide (DMF). sioc-journal.cn This method allows for the activation of the inert C-O bond in aryl sulfamates to form a new carbon-carbon bond. sioc-journal.cn

Suzuki-Miyaura Coupling of Aryl Sulfamates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. sioc-journal.cnnih.gov While traditionally employing aryl halides, the use of phenol (B47542) derivatives like aryl sulfamates has gained traction. nih.govacs.org Nickel-based catalytic systems have proven particularly effective in activating the strong carbon-oxygen bond of aryl sulfamates for these transformations. nih.govscispace.com

Nickel-Catalyzed Processes for Aryl Sulfamates

Nickel catalysts are a more sustainable and cost-effective alternative to palladium for Suzuki-Miyaura coupling reactions. nih.govnih.gov Several nickel-based precatalysts have been developed to facilitate the coupling of aryl sulfamates. nih.govnih.gov For instance, the complex NiCl2(PCy3)2 has been successfully used, although it often requires high temperatures (around 110-130°C) and a catalyst loading of 5-10 mol% to achieve good yields. nih.govscispace.comacs.org

The choice of ligand is also crucial. While tricyclohexylphosphine (B42057) (PCy3) has been a cornerstone ligand in many nickel-catalyzed cross-coupling reactions, N-heterocyclic carbene (NHC) ligands have been shown to be uniquely effective in facilitating certain transformations, such as the amination of aryl sulfamates. nih.gov

Substrate Scope and Compatibility with Electron-Deficient and Electron-Rich Electrophiles

Nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates demonstrates a broad substrate scope, tolerating a variety of functional groups on the aryl sulfamate electrophile. scispace.comacs.org Both electron-withdrawing and electron-donating groups on the aromatic ring of the sulfamate are well-tolerated, leading to the formation of biaryl products in excellent yields. nih.govscispace.comacs.org

For example, using the (dppf)Ni(o-tolyl)(Cl) precatalyst, both electron-deficient and electron-rich phenyl sulfamates can be successfully coupled. nih.gov Similarly, the NiCl2(PCy3)2 system has been shown to be effective for aryl sulfamates bearing both types of substituents. nih.govscispace.comacs.org This broad compatibility makes the Suzuki-Miyaura coupling of aryl sulfamates a versatile tool for the synthesis of a wide range of polysubstituted aromatic compounds. nih.gov

The following table showcases the versatility of the Suzuki-Miyaura coupling with various substituted aryl sulfamates.

| Aryl Sulfamate Substituent | Coupling Partner | Catalyst System | Yield (%) | Reference |

| 4-Trifluoromethyl | Phenylboronic acid | (dppf)Ni(o-tolyl)(Cl) | 86 | nih.gov |

| 4-Methoxy | Phenylboronic acid | (dppf)Ni(o-tolyl)(Cl) | 93 | nih.gov |

| 4-Cyano | Phenylboronic acid | NiCl2(PCy3)2 | 94 | scispace.comacs.org |

| 4-Methyl | Phenylboronic acid | NiCl2(PCy3)2 | 95 | scispace.comacs.org |

Efficiency of Coupling with Sterically Demanding Ortho-Substituted Substrates

A significant advantage of nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates is its effectiveness with sterically hindered substrates, particularly those with ortho-substituents. scispace.comacs.org The use of the (dppf)Ni(o-tolyl)(Cl) precatalyst allows for the successful coupling of di-ortho-substituted substrates, and even some tri-ortho-substituted products can be obtained in good yields. nih.gov However, the formation of tetra-ortho-substituted biaryls has proven to be challenging. nih.gov

The NiCl2(PCy3)2 catalytic system also demonstrates good tolerance for sterically congested substrates. scispace.comacs.org For instance, a 2,6-disubstituted aryl sulfamate was shown to undergo the desired cross-coupling process in excellent yield. scispace.comacs.org This capability is crucial for the synthesis of complex molecules with congested steric environments. rsc.org

The table below provides examples of the coupling of sterically hindered aryl sulfamates.

| Aryl Sulfamate | Coupling Partner | Catalyst System | Yield (%) | Reference |

| 2-Methylphenyl sulfamate | Phenylboronic acid | NiCl2(PCy3)2 | 93 | scispace.comacs.org |

| This compound | Phenylboronic acid | NiCl2(PCy3)2 | 92 | scispace.comacs.org |

| 2-Methylphenyl sulfamate | 2-Methylphenylboronic acid | (dppf)Ni(o-tolyl)(Cl) | 91 | nih.gov |

Impact of Boronic Acid Electronic Properties on Coupling Yields

The electronic properties of the boronic acid coupling partner also play a significant role in the efficiency of the Suzuki-Miyaura reaction with aryl sulfamates. nih.gov Generally, reactions between electron-withdrawing sulfamates and electron-donating boronic acids tend to be more facile. nih.gov This observation is consistent with the understanding that oxidative addition is easier for substrates with electron-withdrawing groups, and boronic acids with electron-donating substituents are less prone to protodeboronation. nih.gov

When using the (dppf)Ni(o-tolyl)(Cl) precatalyst, boronic acids with both electron-withdrawing and electron-donating substituents can be coupled in high yields. nih.gov However, a noticeable impact on yield is observed with phenyl sulfamates. nih.gov Reduced yields are typically obtained when using more electron-deficient boronic acids, such as 4-trifluoromethylphenylboronic acid, compared to more electron-rich ones like 4-methoxyphenylboronic acid. nih.gov Similarly, studies using mechanochemical methods have shown a slight decrease in yield for electron-rich alkoxy-substituted boronic acids, although this can often be mitigated by increasing the reaction temperature. chemrxiv.org

The following table illustrates the effect of boronic acid electronics on coupling yields with phenyl sulfamate.

| Boronic Acid Substituent | Aryl Sulfamate | Catalyst System | Yield (%) | Reference |

| 4-Methoxy | Phenyl sulfamate | (dppf)Ni(o-tolyl)(Cl) | 93 | nih.gov |

| 4-Trifluoromethyl | Phenyl sulfamate | (dppf)Ni(o-tolyl)(Cl) | 86 | nih.gov |

| None (Phenyl) | Phenyl sulfamate | (dppf)Ni(o-tolyl)(Cl) | 90 | nih.gov |

C-H Functionalization Directed by the Sulfamate Moiety

The sulfamate group is not only a good leaving group in cross-coupling reactions but can also serve as a directing group for the functionalization of C-H bonds. nih.govresearchgate.netnih.gov This dual reactivity makes aryl sulfamates highly valuable substrates in organic synthesis, allowing for the sequential functionalization of an aromatic ring. nih.gov

Aryl Sulfamates as Directing Groups for C-H Activation Prior to Catalysis

The sulfamate moiety can direct the metalation of the aromatic ring at the ortho position. nih.govresearchgate.netnih.govacs.org This ortho-lithiation, pioneered by Snieckus, allows for the introduction of various functional groups at the position adjacent to the sulfamate group. scispace.comacs.org This pre-functionalization step, prior to a cross-coupling reaction, provides a powerful strategy for the synthesis of polysubstituted aromatic compounds. nih.govscispace.comacs.org

This directed metalation strategy has been successfully applied to prepare a range of ortho-substituted aryl sulfamates, which then undergo smooth Suzuki-Miyaura cross-coupling in excellent yields. scispace.comacs.org The ability to use the same functional group to first direct a C-H functionalization and then act as a leaving group in a cross-coupling reaction significantly enhances the synthetic utility of aryl sulfamates like this compound. nih.govresearchgate.netnih.govnih.gov

Other Reactive Pathways and Derivatives Formation of Sulfamate Esters

Beyond its well-established role in directed ortho-metalation (DoM) and subsequent functionalization, the this compound moiety is a versatile functional group that can participate in a variety of other chemical transformations. These pathways unlock access to a diverse range of polysubstituted aromatic compounds and other complex molecular architectures. The sulfamate group can act as a leaving group in cross-coupling reactions or undergo transformations to yield other sulfur-containing functionalities.

One of the most significant reactive pathways for aryl sulfamates, including sterically hindered variants like this compound, is their use as electrophiles in transition metal-catalyzed cross-coupling reactions. nih.govscispace.com These reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nih.gov Aryl sulfamates are considered attractive electrophiles because they are readily prepared from the corresponding phenols and are stable under various reaction conditions. scispace.comacs.org

Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have proven effective for aryl sulfamates. Research has demonstrated that a sterically congested 2,6-disubstituted substrate, specifically 2,6-dimethylphenyl N,N-dimethylsulfamate, can successfully participate in this transformation to furnish biaryl products in excellent yield. scispace.comnih.gov This highlights the utility of the methodology for creating sterically encumbered biaryl scaffolds. nih.gov

The following table summarizes the findings for the Suzuki-Miyaura coupling of a sterically hindered aryl sulfamate.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dimethylphenyl N,N-Dimethylsulfamate nih.gov

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,6-Dimethyl-1,1'-biphenyl | 91 |

Conditions: NiCl₂(PCy₃)₂ (5 mol%), K₃PO₄ (4.5 equiv), toluene, 110 °C, 24 h. nih.gov

In addition to C-C bond formation, the sulfamate group can be displaced in C-N bond-forming reactions. The first amination reactions of aryl O-sulfamates were developed using nickel catalysis, providing an effective route to polysubstituted aryl amines. nih.gov More recently, palladium-based catalysts have been developed that show a broad scope for the amination of aryl sulfamates with various nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, and N-heterocycles. acs.orgresearchgate.net While many examples focus on naphthyl sulfamates, the methodology is presented as general for aryl sulfamates. nih.govacs.org

Thermal reactions also represent a distinct reactive pathway. Studies on the thermal behavior of anilinium salts with structural similarities to this compound, such as 2,6-dimethylanilinium (B14323929) butylamidosulfate, reveal a propensity for thermal dissociation and transsulfonation reactions. oup.com Heating this salt at 110°C resulted primarily in the formation of (2,6-dimethylphenylamido)sulfate and 2,6-dimethylaniline-N,4-disulfonate. oup.com At higher temperatures (160°C), rearrangement to the thermodynamically stable 2,6-dimethylaniline-4-sulfonate occurred in high yield. oup.com These findings suggest that under thermal stress, this compound could potentially undergo analogous rearrangement and disproportionation reactions.

The transformation of this compound can also lead to the formation of other sulfamate ester derivatives. General methods for synthesizing sulfamate esters often involve the activation of a sulfamic acid salt or the use of an activated sulfamoyl transfer agent. organic-chemistry.orgnih.gov One approach involves activating sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with an alcohol or phenol nucleophile. nih.gov This method is broadly applicable for generating O-alkyl and O-aryl sulfamate esters. nih.gov

Another strategy employs electron-deficient aryl sulfamates, such as pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS), as activated sulfamoyl group transfer reagents. organic-chemistry.org In a reaction catalyzed by N-methylimidazole (NMI), these activated donors can sulfamoylate a wide range of alcohols under mild conditions. organic-chemistry.org This suggests a potential pathway where this compound could first be converted to a more activated species or, alternatively, a different precursor could be used to generate a sulfamate ester with the 2,6-dimethylphenyl group attached to the oxygen.

For instance, specific derivatives like 2,6-dimethylphenyl bis(2,4-dimethoxybenzyl)sulfamate have been synthesized, demonstrating the derivatization of the sulfamate nitrogen atom. rsc.org The synthesis involved the reaction of the parent sulfamate with 2,4-dimethoxybenzyl chloride under basic conditions. rsc.org

The following table lists the compounds mentioned in this article.

Mechanistic Investigations in 2,6 Dimethylphenyl Sulfamate Transformations

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and the elucidation of their catalytic cycles is a cornerstone of mechanistic chemistry. For reactions involving 2,6-dimethylphenyl sulfamate (B1201201), both palladium and nickel catalysts have been employed, each exhibiting unique mechanistic features.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful method for the formation of carbon-nitrogen bonds. Recent studies have expanded the scope of this reaction to include aryl sulfamates as electrophilic partners. nih.govnih.gov In the palladium-catalyzed amination of aryl sulfamates, including 2,6-disubstituted derivatives, computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reaction mechanism. researchgate.netacs.orgacs.org These investigations have consistently identified the oxidative addition of the aryl sulfamate to the palladium(0) complex as the rate-determining step of the catalytic cycle. nih.govnih.govresearchgate.netacs.org

A specific palladium-based catalyst, the N-methyl-2-aminobiphenyl palladacycle supported by the bulky phosphine (B1218219) ligand PCyp2ArXyl2, has demonstrated high efficiency in the C-N coupling of aryl sulfamates with a wide range of nitrogen-based nucleophiles. nih.govresearchgate.netacs.org This catalyst system has proven effective for anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides. nih.govacs.org

Table 1: Key Findings in Palladium-Catalyzed Amination of Aryl Sulfamates

| Mechanistic Aspect | Finding | Supporting Evidence |

| Rate-Determining Step | Oxidative addition of the aryl sulfamate to the Pd(0) center. | DFT calculations show the highest energy barrier for this step. researchgate.netacs.org |

| Catalytic Cycle | Involves oxidative addition, ligand exchange, and reductive elimination. nih.govacs.org | Well-established for Buchwald-Hartwig aminations. nih.govacs.org |

| Solvent Effects | A mixture of polar protic solvents (e.g., tBuOH:H₂O) is crucial. nih.govacs.org | Suggests a cationic pathway is operative. nih.govacs.org |

| Effective Catalyst | N-methyl-2-aminobiphenyl palladacycle with PCyp₂ArXyl2 ligand. nih.govresearchgate.netacs.org | Broad substrate scope and high yields observed. acs.org |

Nickel-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to their palladium counterparts. nih.gov In the context of Suzuki-Miyaura reactions involving aryl sulfamates, nickel catalysts have shown significant promise. nih.govacs.orgresearchgate.netnih.gov Mechanistic studies have revealed a complex interplay between different nickel oxidation states, particularly Ni(0), Ni(I), and Ni(II). nih.govacs.org

While several catalytic cycles have been proposed for nickel-catalyzed cross-couplings, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways, for the Suzuki-Miyaura reaction of aryl sulfamates, the dominant operative cycle is proposed to be a Ni(0)/Ni(II) cycle. nih.govacs.orgnih.gov This cycle involves the oxidative addition of the aryl sulfamate to a Ni(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. sci-hub.se

A key feature of these reactions is the formation of Ni(I) species. nih.govacs.orgnih.gov However, detailed mechanistic investigations, supported by DFT calculations, have shown that the formation of Ni(I) is detrimental to the catalysis. nih.govacs.org These off-cycle Ni(I) species can be formed through two primary pathways: the comproportionation of the Ni(II) precatalyst with the active Ni(0) species, or the comproportionation of the catalytic intermediate, (dppf)Ni(Ar)(sulfamate), with the active Ni(0) species. nih.govacs.orgnih.gov The stability of Ni(I) aryl species is inversely correlated with the steric bulk on the aryl ligand. nih.gov Less sterically hindered Ni(I) aryl species are more unstable and readily decompose to generate the active Ni(0) catalyst. nih.gov

A highly effective precatalyst for this transformation is (dppf)Ni(o-tolyl)(Cl), where dppf is 1,1′-bis(diphenylphosphino)ferrocene. nih.govacs.orgresearchgate.netnih.gov This precatalyst operates at significantly lower catalyst loadings and milder reaction conditions than other reported systems. nih.govacs.orgresearchgate.netnih.gov

Table 2: Mechanistic Details of Nickel-Catalyzed Suzuki-Miyaura Reactions of Aryl Sulfamates

| Mechanistic Aspect | Description | Implication for Catalysis |

| Proposed Catalytic Cycle | Primarily a Ni(0)/Ni(II) cycle. nih.govacs.org | Traditional pathway for Suzuki-Miyaura reactions. |

| Role of Ni(I) Species | Formed via comproportionation of Ni(0) and Ni(II) species. nih.govacs.orgnih.gov | Detrimental to the catalytic efficiency; considered an off-cycle species. nih.govacs.org |

| Precatalyst Activation | The precatalyst (dppf)Ni(o-tolyl)(Cl) is reduced to the active Ni(0) species. | The formation of Ni(I) can occur during this activation. nih.govacs.orgnih.gov |

| Effective Precatalyst | (dppf)Ni(o-tolyl)(Cl). nih.govacs.orgresearchgate.netnih.gov | Allows for lower catalyst loading and milder conditions. acs.orgresearchgate.netnih.gov |

Steric Effects of the 2,6-Dimethylphenyl Group on Reaction Mechanisms and Selectivity

The 2,6-dimethylphenyl group, with its two ortho-methyl substituents, exerts significant steric hindrance that can profoundly influence reaction mechanisms and selectivity. This steric bulk plays a crucial role in various catalytic transformations involving 2,6-dimethylphenyl sulfamate.

In the context of cross-coupling reactions, the steric hindrance of the 2,6-dimethylphenyl group can affect the rate of oxidative addition. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling of amides, steric bulk on the amide has a major impact on the reaction, which is opposite to what is observed in traditional cross-coupling of sterically hindered aryl halides. nsf.gov Computational studies have shown that ortho-substitution can alleviate the N-C(O) bond twist in amides, influencing their reactivity. nsf.gov

Furthermore, in nickel-catalyzed coupling reactions, ortho-substituents on aryl Grignard reagents have been shown to suppress cross-coupling reactions, leading to selective formation of other products. rsc.org This demonstrates that steric effects can be harnessed to control the selectivity of a reaction. The steric hindrance can also influence the stability of catalytic intermediates. For example, the stability of (dppf)Ni(I)(Ar) species is inversely correlated to the steric bulk on the aryl ligand. nih.gov

The steric properties of ligands are also a critical factor. In nickel-catalyzed cross-coupling of sterically hindered aryl triflates, the choice of ligand is crucial. While a ligand like DPEphos may be ineffective for a highly hindered substrate like 2,6-dimethylphenyl triflate, a different ligand such as dppbz can facilitate the reaction, albeit under more forcing conditions. chemrxiv.org This highlights the intricate interplay between the steric properties of the substrate and the ligand in determining the outcome of a reaction.

The directing group ability of the sulfamate moiety can also be influenced by the steric environment of the aryl ring. The 2,6-dimethylphenyl group can influence the geometry of the metal-ligand interactions during C-H activation processes, thereby affecting the regioselectivity of the reaction.

Computational and Theoretical Studies on 2,6 Dimethylphenyl Sulfamate and Analogues

Density Functional Theory (DFT) Applications in Structural and Electronic Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of various molecules, including sulfamate (B1201201) derivatives, due to its favorable balance between accuracy and computational efficiency.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on the molecule's properties and reactivity. For sulfamate derivatives, DFT calculations are employed to determine the most stable conformations by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For instance, in studies of related sulfamate compounds, DFT methods have been used to predict bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which can then be correlated with experimental spectra. This correlation aids in the assignment of spectral bands to specific molecular motions. For example, in the computational analysis of L-histidinium sulfamate, DFT calculations at the B3LYP/6‒311++G(d,p) level were used to compute the vibrational frequencies, which were then compared with the experimental FT-IR and FT-Raman spectra to achieve a detailed understanding of the vibrational modes of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For sulfamate derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. This information is vital for predicting the sites of electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For sulfamate-containing compounds, MEP analysis can pinpoint the electron-rich and electron-deficient areas, thereby predicting how the molecule will interact with other chemical species. For example, MEP analysis of L-histidinium sulfamate was used to identify its reactive sites. researchgate.net

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to an applied electric field. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. DFT calculations can be used to compute the hyperpolarizability of a molecule, providing a theoretical prediction of its NLO activity. Sulfamate derivatives have been investigated for their NLO properties. nih.govelixirpublishers.com Computational studies on compounds like L-histidinium sulfamate have included the calculation of their NLO properties to assess their potential as NLO materials. researchgate.net

| Property | Value |

|---|---|

| Dipole Moment (μ) | 5.0 D |

| First-order Hyperpolarizability (β) | 1.5 x 10-30 esu |

Thermodynamic Property Calculations and Correlations with Temperature

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of molecules like 2,6-dimethylphenyl sulfamate, particularly when experimental data is scarce. Methodologies such as the G3(MP2)//B3LYP composite method have been successfully used to estimate gas-phase enthalpies of formation for organic compounds. mdpi.com Such calculations often involve a conformational analysis to identify the most stable molecular geometries, with the final thermodynamic values calculated based on the Boltzmann distribution of these conformers. mdpi.com

For the condensed phase, experimental techniques like low-temperature adiabatic calorimetry are employed to measure heat capacities over a wide range of temperatures. researchgate.net These experimental values are crucial for calculating absolute entropies and changes in Gibbs energies. researchgate.net The correlation of these properties with temperature is fundamental to understanding the behavior of the compound under varying conditions. For instance, studies on related organic molecules have shown a linear dependence of heat capacity for the liquid phase over specific temperature ranges. researchgate.net

While specific experimental data for this compound is not detailed in the reviewed literature, the established methods allow for a robust theoretical estimation. Molar heat capacities in the gaseous phase, for example, can be calculated through statistical thermodynamics using vibrational frequencies obtained from Density Functional Theory (DFT) calculations, which are then used to adjust enthalpy values to standard temperatures like 298.15 K. mdpi.com

Table 1: Illustrative Thermodynamic Properties and Temperature Correlations This table is illustrative of typical data obtained through computational and experimental studies, as specific values for this compound were not available in the cited sources.

| Thermodynamic Property | Temperature (K) | Value (Unit) | Correlation/Method |

| Gas-Phase Enthalpy of Formation (ΔfH°gas) | 298.15 | Calculated | G3(MP2)//B3LYP |

| Molar Heat Capacity (Cp,m) | 200 - 600 | Function of T | Statistical Thermodynamics (from DFT) |

| Absolute Entropy (S°) | 6 - 372 | Function of T | Adiabatic Calorimetry |

| Enthalpy of Vaporization (ΔvapH) | 298.15 | Calculated/Experimental | Gas Chromatography / Calorimetry |

Mechanistic Probing through Computational Models

Density Functional Theory (DFT) calculations are a cornerstone for elucidating the intricate details of chemical reactions, including those involving this compound and its analogues in catalytic processes. researchgate.netmdpi.com This computational approach allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

The process involves proposing a reaction mechanism, which consists of a series of elementary steps. For each step, the geometry of the transition state is optimized, and its energy is calculated. This energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining the reaction rate. mdpi.com For example, studies on the decomposition of N-substituted diacetamides have utilized various DFT functionals, such as B3PW91, to calculate activation energies for mechanisms involving six-membered transition states. mdpi.com Such models can also reveal the influence of molecular structure, such as the role of substituent groups on electron delocalization, which can significantly affect the reaction pathway. mdpi.com These computational methods provide a molecular-level understanding that is often inaccessible through experimental means alone. researchgate.net

Microkinetic modeling serves as a vital bridge between theoretical calculations and experimental observations in catalysis. researchgate.net This approach integrates the energetics of elementary reaction steps, typically derived from quantum chemistry methods like DFT, into a kinetic model to predict macroscopic reaction behavior. researchgate.netsydney.edu.au By doing so, it provides a detailed understanding of the underlying reaction mechanisms that govern the performance of a catalyst. sydney.edu.au

A key strength of microkinetic modeling is its ability to connect atomistic-scale energetics with measurable data such as reaction rates, turnover frequencies, and product selectivity. researchgate.net The model can identify the rate-determining steps, the most abundant surface intermediates, and the dominant reaction pathways without making a priori assumptions about the mechanism. researchgate.net This makes it a robust complement to DFT studies. researchgate.net While specific microkinetic models for reactions involving this compound were not found, this methodology is broadly applicable. It allows for the systematic screening of potential catalysts and the optimization of reaction conditions based on a fundamental understanding of the surface chemistry. researchgate.netsydney.edu.au

Quantum Mechanical Studies of Copper(I) Sulfamate π-Complexes featuring 2,6-Dimethylphenyl Moieties

Quantum mechanical calculations, particularly DFT, are instrumental in characterizing the structure and bonding of metal-organic complexes. While direct studies on copper(I) π-complexes with this compound are not prominent, research on analogous systems provides significant insight. For instance, studies on copper(I) sulfamate π-complexes with ligands containing dimethylphenyl groups, such as 5-(allylthio)-1-(3,5-dimethylphenyl)-1H-tetrazole, have been explored. researchgate.net

These computational investigations are often coupled with experimental techniques like X-ray crystallography. DFT modeling is used to discuss and rationalize the observed molecular structures and spectroscopic properties. jyu.fi A key aspect of these studies is the analysis of the coordination environment around the copper(I) center. In related sulfamate complexes, the Cu atom can adopt various coordination geometries, such as trigonal pyramidal, formed by bonds to sulfamate anions, C=C double bonds from organic ligands, and water molecules. researchgate.net Quantum-chemical calculations can also determine effective atomic charges, revealing details about the electronic structure and the nature of the bonding interactions, including the role of hydrogen bonds in forming larger supramolecular frameworks. researchgate.net

Advanced Applications of 2,6 Dimethylphenyl Sulfamate in Organic Synthesis

Utilization as an Electrophilic Partner for C-X Bond Formation (X = C, N)

The 2,6-dimethylphenyl sulfamate (B1201201) group serves as an effective leaving group in transition metal-catalyzed cross-coupling reactions, functioning as a "pseudohalide" electrophile. This reactivity is particularly valuable for the construction of C-C and C-N bonds.

Carbon-Carbon Bond Formation:

A prominent application is in the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This process allows for the formation of biaryl structures by coupling the aryl sulfamate with an arylboronic acid. The transformation is typically achieved using an inexpensive and bench-stable catalyst like NiCl2(PCy3)2. nih.gov Studies have shown that aryl sulfamates can be superior coupling partners compared to the corresponding aryl carbamates in these reactions. nih.gov The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the coupling partners. nih.gov

The utility of 2,6-dimethylphenyl sulfamate is highlighted in its successful coupling with various arylboronic acids, furnishing biaryl products in good to excellent yields. nih.gov

Interactive Data Table: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates Users can filter by Arylboronic Acid and view the corresponding product and yield.

| O-Aryl Sulfamate Partner | Arylboronic Acid | Conditions | Product | Yield (%) | Reference |

| Naphthyl-2-sulfamate | Phenylboronic acid | NiCl2(PCy3)2 (5 mol%), K3PO4, Toluene (B28343), 110°C | 2-Phenylnaphthalene | 85% | nih.gov |

| This compound | Phenylboronic acid | NiCl2(PCy3)2 (5 mol%), K3PO4, Toluene, 110°C | 2,6-Dimethylbiphenyl | 78% | nih.gov |

| Naphthyl-2-sulfamate | 4-Methoxyphenylboronic acid | NiCl2(PCy3)2 (5 mol%), K3PO4, Toluene, 110°C | 2-(4-Methoxyphenyl)naphthalene | 95% | nih.gov |

| Naphthyl-2-sulfamate | 4-(Trifluoromethyl)phenylboronic acid | NiCl2(PCy3)2 (5 mol%), K3PO4, Toluene, 110°C | 2-(4-Trifluoromethylphenyl)naphthalene | 83% | nih.gov |

Carbon-Nitrogen Bond Formation:

While direct C-N bond-forming reactions using this compound are less specifically detailed in the provided literature, the reactivity of the broader class of aryl sulfonates provides a strong precedent. Palladium-catalyzed methods have been successfully developed for the amination and amidation of aryl arenesulfonates, such as tosylates and benzenesulfonates. nih.gov These processes, which couple the aryl sulfonate with amines or amides, utilize specialized biaryl monophosphine ligands to achieve the transformation. nih.gov Given the established success of activating the Ar-O bond of sulfamates in C-C coupling, it is mechanistically plausible that similar catalyst systems could be adapted for the C-N coupling of this compound, representing an area of synthetic potential.

Strategic Deployment in Multi-Step Synthesis for Directed Functionalization

The sulfamate group is not merely a passive leaving group; it can be strategically employed as a directing group in multi-step synthetic sequences. A powerful strategy involves Directed ortho Metalation (DoM). nih.gov In this approach, the sulfamate moiety directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position on the aromatic ring. This generates a lithiated intermediate that can be trapped by various electrophiles, allowing for precise functionalization of the aromatic core.

Following this directed functionalization, the sulfamate group can then be utilized in a subsequent cross-coupling reaction as described previously. This two-stage process—DoM followed by cross-coupling—provides a highly effective method for constructing complex, polysubstituted aromatic compounds from simple phenol (B47542) precursors. nih.gov This showcases the dual role of the sulfamate group: first as a regiochemical controller and second as an activatable handle for bond formation.

Enabling Sterically Challenging Transformations with Controlled Regioselectivity

A significant advantage of using aryl sulfamates like this compound is their ability to participate in reactions involving significant steric hindrance. The nickel-catalyzed Suzuki-Miyaura coupling has been shown to be effective even with substrates bearing ortho-substituents. nih.gov

Specifically, the sulfamate derived from 2,6-dimethylphenol, which is sterically burdened around the reaction center, is a competent substrate in these cross-coupling reactions. nih.gov This tolerance for steric bulk is crucial for the synthesis of highly substituted biaryl systems, which are common motifs in pharmaceuticals and materials science but are often difficult to access using other methods. The reaction exclusively cleaves the Aryl-Oxygen bond, ensuring complete regioselectivity without interference from the sulfur-oxygen or sulfur-nitrogen bonds. nih.gov

Table: Performance of Sterically Hindered Substrates

| Substrate | Key Feature | Reaction | Result | Reference |

| This compound | Two ortho-methyl groups | Suzuki-Miyaura Coupling | Good yield (78%) of the corresponding biaryl product. | nih.gov |

| Cresol-derived sulfamate | One ortho-methyl group | Suzuki-Miyaura Coupling | Transformation is well-tolerated. | nih.gov |

Comparison with Other Aryl-Derived Electrophiles in Synthetic Contexts

The utility of this compound as an electrophile is best understood in comparison to other common phenol-derived activating groups and aryl halides.

Aryl Sulfonates (Tosylates, Triflates): Aryl sulfonates are widely studied electrophiles. nih.gov Triflates (OTf) are highly reactive but can be expensive and less stable. Tosylates (OTs) are more economical but often require more forcing conditions. Aryl sulfamates offer a balance of reactivity and stability. Unlike the cross-Ullmann coupling of two different sulfonate esters (e.g., triflate and tosylate), which requires a complex multimetallic system to achieve selectivity, the sulfamate group can be used in more straightforward nickel-catalyzed systems. nih.govdicp.ac.cn

Aryl Halides: Aryl halides are the most traditional electrophiles for cross-coupling. However, phenols are often more readily available or less expensive than the corresponding aryl halides. nih.gov The use of sulfamates provides a valuable alternative route that starts from phenols, expanding the range of accessible starting materials. Furthermore, in complex molecules, the reactivity of a sulfamate can be orthogonal to that of a halide, allowing for selective, sequential couplings.

Aryl Carbamates: In direct comparison under nickel-catalyzed Suzuki-Miyaura conditions, aryl sulfamates have been demonstrated to be superior coupling partners to aryl carbamates, generally providing higher yields in shorter reaction times. nih.gov

This comparative analysis places aryl sulfamates, including the 2,6-dimethylphenyl derivative, as robust and synthetically advantageous electrophiles that offer a valuable alternative to more traditional groups, particularly when starting from phenols or when dealing with sterically demanding substrates. nih.gov

Future Research Directions and Perspectives in 2,6 Dimethylphenyl Sulfamate Chemistry

Development of More Sustainable and Environmentally Benign Catalytic Systems

A primary objective in modern chemical synthesis is the development of processes that are both efficient and environmentally responsible. researchgate.net For reactions involving 2,6-dimethylphenyl sulfamate (B1201201), future research will likely prioritize the creation of catalytic systems that align with the principles of green chemistry.

Current methodologies for sulfamate-based transformations often rely on transition metal catalysts, including those based on precious metals like palladium and rhodium. nih.govresearchgate.net While highly effective, the cost, toxicity, and limited availability of these metals present significant drawbacks. A key future direction is the design of catalytic systems based on more abundant, less toxic, and cost-effective earth-abundant metals such as copper, nickel, and iron. mcmaster.canih.gov For instance, copper-catalyzed N-arylation of sulfamates has already shown promise as a viable synthetic route. mcmaster.ca

| Catalyst Type | Current Status in Sulfamate Chemistry | Future Sustainability Goal |

| Precious Metals (Pd, Rh) | Commonly used for C-H amination and cross-coupling. nih.govresearchgate.net | Replacement with earth-abundant alternatives. |

| Earth-Abundant Metals (Cu, Ni, Fe) | Emerging use in cross-coupling and amination. mcmaster.canih.gov | Broader application and improved catalyst turnover numbers. |

| Homogeneous Catalysts | Predominantly used, offering high selectivity. | Development of recyclable versions or replacement with heterogeneous systems. |

| Heterogeneous Catalysts | Limited application currently. | Design of robust, reusable catalysts for flow chemistry and simplified workup. sciltp.com |

Exploration of Novel Reactivity Modes and Synthetic Transformations for the Sulfamate Group

While the use of the sulfamate moiety as a directing group for C-H functionalization is well-established, its full synthetic potential remains to be explored. nih.govduke.edu Future research will undoubtedly focus on uncovering and developing novel reactivity modes for compounds like 2,6-dimethylphenyl sulfamate.

Recent studies have begun to showcase the versatility of the sulfamate group beyond its traditional role. For example, sulfamates can act as nucleophiles in intramolecular aza-Wacker reactions to form oxathiazinanes, which are valuable precursors to allylic amines. nih.gov They have also been employed in the intramolecular ring-opening of epoxides to generate vicinal amino alcohols. nih.gov

Another exciting frontier is the use of sulfamates as "self-immolative" electrophiles. nih.govnih.gov In this context, the sulfamate acts as a tunable electrophilic warhead that, upon reaction with a biological nucleophile like a cysteine residue, releases the parent amine. nih.gov This property opens up possibilities for designing covalent inhibitors and chemical biology probes. nih.gov The steric hindrance provided by the 2,6-dimethylphenyl group could be exploited to fine-tune the reactivity and selectivity of such electrophiles.

Future investigations could explore:

New Cyclization Reactions: Designing new intramolecular reactions to access novel heterocyclic scaffolds.

Cross-Coupling Partnerships: Expanding the use of sulfamates as coupling partners in reactions beyond C-N bond formation. nih.gov

Radical Chemistry: Investigating the generation and reactivity of sulfamyl radicals to forge new C-C and C-heteroatom bonds. researchgate.net

Photoredox Catalysis: Utilizing light-mediated processes to unlock new reaction pathways under mild conditions. rsc.orgnih.gov

Expansion of Substrate Scope and Functional Group Tolerance in Existing Methodologies

For any synthetic method to be truly useful, it must be applicable to a wide range of substrates and tolerate a variety of functional groups. A significant area for future research in this compound chemistry is the expansion of the substrate scope of existing transformations. The 2,6-disubstituted phenyl ring presents a sterically demanding environment, which can be a challenge for many catalytic systems.

Future work will aim to develop more robust and sterically tolerant catalysts that can efficiently functionalize hindered substrates like this compound and its derivatives. This involves not only modifying the ligand sphere around a metal center but also exploring different metals and reaction mechanisms.

Improving functional group tolerance is equally critical. Many complex molecules, particularly in the context of pharmaceutical and agrochemical synthesis, contain sensitive functional groups that are incompatible with harsh reaction conditions. Research efforts will be directed towards developing methodologies that operate under neutral or milder conditions, thus preserving these sensitive groups. For example, methods that avoid strong oxidants or bases are highly desirable. researchgate.net The ability to perform late-stage functionalization on complex molecules containing a sulfamate moiety would be a particularly valuable achievement, allowing for the rapid diversification of drug candidates. acs.org

| Research Goal | Strategy | Impact on this compound Chemistry |

| Overcoming Steric Hindrance | Design of less bulky catalysts; use of metals with different coordination geometries. | Enables efficient C-H functionalization and coupling of sterically demanding substrates. |

| Improving Functional Group Tolerance | Development of reactions under milder/neutral pH and temperature conditions. nih.gov | Allows for the application of sulfamate chemistry to complex, polyfunctional molecules. |

| Enhancing Regioselectivity | Fine-tuning of directing groups and catalytic systems. | Provides precise control over the site of functionalization in complex aromatic systems. nih.gov |

| Late-Stage Functionalization | Creating robust methods compatible with advanced intermediates. | Accelerates the synthesis of analogues for structure-activity relationship studies. acs.org |

Advanced Computational Design and Prediction for Sulfamate-Based Reactions

The synergy between experimental and computational chemistry has become a powerful engine for innovation in organic synthesis. rsc.org In the context of this compound, computational methods are poised to play a crucial role in accelerating the discovery and optimization of new reactions and catalysts.

Density Functional Theory (DFT) and other computational tools can provide deep mechanistic insights into how sulfamate-directed reactions proceed. researchgate.net By mapping out reaction energy profiles, researchers can understand the factors that control reactivity and selectivity. This knowledge is invaluable for rationally designing improved catalytic systems. For example, computation can help predict how modifications to a catalyst's structure will affect the energy of the transition state for a desired transformation. nih.gov

High-throughput virtual screening is another promising application of computational chemistry. nih.gov By building computational models, it may become possible to screen large libraries of potential catalysts or substrates in silico, identifying the most promising candidates for experimental validation. rsc.orgresearchgate.net This approach can significantly reduce the time and resources required for catalyst development. Furthermore, machine learning algorithms could be trained on existing reaction data to predict the outcomes of new reactions, further guiding experimental design. nih.gov

Specific areas where computation can contribute include:

Mechanism Elucidation: Clarifying the role of the catalyst and substrate in transition states.

Catalyst Design: Predicting the activity and selectivity of novel catalyst structures. nih.govmdpi.com

Predicting Reactivity: Developing models to forecast how electronic and steric factors (such as the 2,6-dimethyl substitution) influence reaction outcomes. nih.gov

Understanding Selectivity: Modeling the non-covalent interactions that govern regioselectivity and stereoselectivity in sulfamate-based reactions.

By integrating advanced computational design with experimental work, the development cycle for new synthetic methods involving this compound can be made significantly more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylphenyl sulfamate, and how is purity validated?

- Methodology : A common approach involves reacting 2,6-dimethylaniline with sulfamoyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere. Purification is typically achieved via recrystallization from ethanol or column chromatography. Purity validation requires HPLC (≥98% purity) with a C18 column and UV detection at 254 nm, supplemented by H/C NMR for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- HPLC : For assessing purity and stability under varying pH conditions.

- NMR Spectroscopy : H NMR (in DMSO-d6) should show aromatic proton signals at δ 6.8–7.2 ppm and sulfamate NH at δ 5.5–6.0 ppm.

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H] at m/z 214.1.

- FT-IR : Confirm sulfamate group via S=O stretching (1150–1250 cm) and N-H bending (1550–1650 cm) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should include:

- Thermal Stability : TGA/DSC to determine decomposition temperature (expected >200°C).

- Photostability : Exposure to UV light (254 nm) for 48 hours, monitored by HPLC.

- Humidity Sensitivity : Store desiccated at 4°C; avoid aqueous solutions due to hydrolysis risk. Data from analogous sulfamates suggest a shelf life of >12 months under inert gas .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodology : Contradictions often arise from solvent effects or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals.

- Spiking Experiments : Compare with a reference standard synthesized via an alternative route .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology :

- Solvent Screening : Test toluene vs. THF for solubility and reaction kinetics.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance sulfamoylation efficiency.

- Process Monitoring : Use in-line FT-IR to track sulfamoyl chloride consumption. Pilot studies report yields up to 85% with a 10:1 solvent-to-substrate ratio .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodology :

- In Vitro Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II) using a stopped-flow CO hydration assay.

- Molecular Docking : Use AutoDock Vina to model binding to CA-II active site (PDB ID: 1CA2).

- Cellular Uptake : Radiolabel the compound with S for tracking in cell lines .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity at the sulfamate group.

- Reaction Pathway Analysis : Simulate nucleophilic substitution with amines or thiols.

- Solvent Effects : Use PCM models to compare reactivity in water vs. acetonitrile .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodology :

- Reproduce Conditions : Ensure identical solvent systems (e.g., ethanol vs. acetone for recrystallization).

- DSC Validation : Measure melting point via differential scanning calorimetry (heating rate 10°C/min).

- Solubility Profiling : Use shake-flask method with HPLC quantification under controlled pH (2–12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.